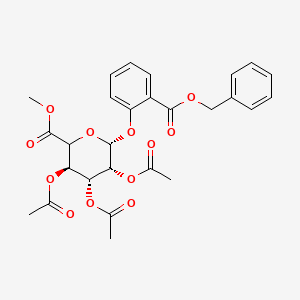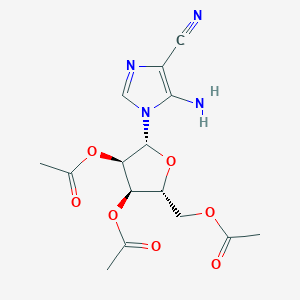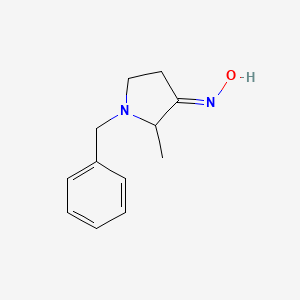
2-Toluidine-d7
Vue d'ensemble
Description
2-Toluidine-d7, also known as 2-Toluidine-2,6-d7, is a synthetic compound that has been used in a variety of scientific research applications. It is a stable, water-soluble, and non-toxic compound, making it an ideal choice for researchers. 2-Toluidine-d7 is a derivative of the aromatic amine, toluidine, and is used for a variety of research purposes, such as the determination of the kinetic parameters of enzymatic reactions, and the study of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Biological Monitoring
2-Toluidine-d7, also known as o-toluidine, is used in biological monitoring . It is used to separately quantify urinary o-toluidine (OT), its six metabolites, another six chemicals present in an OT-processing plant, and one metabolite of p-toluidine . This is done using an enzymatic deconjugation method .
Corrosion Inhibition
2-Toluidine-d7 is frequently encountered in electrochemical research as a soluble corrosion inhibitor . It is dissolved in aqueous media used in cooling systems .
Formation of Intrinsically Conducting Poly-o-toluidine
2-Toluidine-d7 is used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine . This polymer has various applications, which are discussed in the following points.
Formation of Copolymers
In addition to being used as a homomonomer, 2-Toluidine-d7 is also used as a comonomer in the formation of copolymers . These copolymers have their own unique properties and applications.
Corrosion Protection Coatings
The polymers and copolymers formed using 2-Toluidine-d7 are suggested as corrosion protection coatings . These coatings can provide a protective layer to prevent corrosion.
Electrochemical Energy Storage
The polymers and copolymers formed using 2-Toluidine-d7 are also used as active materials in devices for electrochemical energy storage . This makes 2-Toluidine-d7 important in the field of energy storage.
Electrochemical Sensors
More frequently, the polymers and copolymers formed using 2-Toluidine-d7 are examined as active components in electrochemical sensors . This makes 2-Toluidine-d7 a key component in the development of these sensors.
Mécanisme D'action
Target of Action
2-Toluidine-d7, also known as o-Toluidine-d7, is a deuterated labeled version of o-Toluidine . The primary target of this compound is glucose in blood and body fluids . It is widely used to measure glucose levels .
Mode of Action
The compound interacts with glucose and primary aromatic amines in a process that involves condensation in glacial acetic acid . This interaction forms an equilibrium mixture of sugar amines and corresponding Schiff bases .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Toluidine-d7 involves the formation of Schiff bases The formation of these Schiff bases is a result of the condensation process that occurs when 2-Toluidine-d7 interacts with glucose .
Pharmacokinetics
It is noted that the incorporation of stable isotopes like deuterium into drug molecules is of interest because it can potentially affect the drug’s pharmacokinetics and metabolic spectrum .
Result of Action
The result of the action of 2-Toluidine-d7 is the ability to measure glucose levels in blood and body fluids . After heating at 100°C for 10 minutes and rapidly cooling to room temperature, the absorbance at 630 nm can be measured to calculate the glucose level .
Propriétés
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-LLZDZVHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Toluidine-d7 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)








![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)